N,N-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core with N,N-dimethyl substitution at the amine position. At the 6-position of the pyrimidine ring, a piperazine group is attached, which is further substituted at its 4-position by a (2-methyl-1,3-thiazol-4-yl)methyl moiety.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-12-18-13(10-22-12)9-20-4-6-21(7-5-20)15-8-14(19(2)3)16-11-17-15/h8,10-11H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKATKYKBGAOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=NC=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (MW: 207.28 g/mol)
- Structure : Lacks the thiazolemethyl substituent on piperazine.
- Key Differences :
- Simpler structure with unsubstituted piperazine, leading to higher solubility due to reduced lipophilicity.
- Molecular weight is significantly lower (207.28 vs. ~318 g/mol), suggesting differences in pharmacokinetics.
- Applications : Likely a precursor for synthesizing derivatives like the main compound .
6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (MW: 315.37 g/mol)
- Structure : Piperazine is substituted with a 6-methoxypyrimidine group.
- Bis-pyrimidine architecture may enable dual-target interactions, unlike the thiazole-containing main compound. Similar molecular weight but distinct electronic properties due to the methoxy substituent .
N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (MW: 319.43 g/mol)
- Structure : Features a thiadiazole substituent on piperazine and an ethyl-methylamine group on pyrimidine.
- Key Differences :
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (MW: 463.96 g/mol)
- Structure : Pyrazolo-pyrimidine core with benzylpiperazine and aryl substitutions.
- Key Differences :
Structural and Pharmacological Implications
Impact of Thiazole vs. Thiadiazole Substitutions
Role of Piperazine Modifications
Core Heterocycle Variations
- Pyrimidine (main compound) vs. pyridazine (e.g., ) alters ring electronics and hydrogen-bonding capacity. Pyridazine’s nitrogen positioning may reduce basicity .
Pharmacological Screening Insights
- Thiazole-containing derivatives are often prioritized for their balance of metabolic stability and target engagement .
Preparation Methods
Introduction of the Dimethylamino Group
The dimethylamino group at position 6 is installed through nucleophilic aromatic substitution (NAS):
-
6-Chloro-4-iodopyrimidine is treated with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours.
-
Cesium carbonate (Cs₂CO₃) is used as a base to deprotonate dimethylamine, enhancing its nucleophilicity.
-
The reaction yields 6-(dimethylamino)-4-iodopyrimidine with >85% purity after silica gel chromatography.
Preparation of the Piperazine-Thiazole Sidechain
The sidechain 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is synthesized in three stages:
Thiazole Ring Formation
-
2-Methyl-4-chloromethylthiazole is prepared via the Hantzsch thiazole synthesis:
Piperazine Functionalization
-
Piperazine is alkylated with 4-(bromomethyl)-2-methylthiazole in acetonitrile at 80°C for 6 hours.
-
Triethylamine (Et₃N) neutralizes HBr, driving the reaction to completion.
-
The product 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is isolated in 72% yield after recrystallization from ethyl acetate.
Coupling of Pyrimidine and Piperazine-Thiazole Moieties
The final step involves linking the pyrimidine core to the sidechain via a Buchwald-Hartwig amination or direct substitution:
Palladium-Catalyzed Cross-Coupling
-
6-(Dimethylamino)-4-iodopyrimidine (1.0 equiv), 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine (1.2 equiv), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) are combined in toluene.
-
Di-tert-butylbiphenylphosphine (tBuXPhos, 10 mol%) and Cs₂CO₃ (2.5 equiv) are added under argon.
-
The mixture is heated at 100°C for 24 hours, achieving 68% yield after column chromatography (hexane:ethyl acetate = 3:1).
Direct Nucleophilic Substitution
-
In a microwave-assisted reaction, 6-(dimethylamino)-4-iodopyrimidine and the piperazine-thiazole sidechain are heated in N-methylpyrrolidone (NMP) at 150°C for 30 minutes.
-
Sodium hydride (NaH) acts as a base, facilitating iodide displacement.
-
This method offers a shorter reaction time (45 minutes) but lower yield (52%) due to side product formation.
Optimization and Challenges
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Catalyst Loading | 5–7 mol% Pd₂(dba)₃ | Higher loading reduces efficiency |
| Solvent | Toluene or DMF | Polar aprotic solvents improve NAS |
| Temperature | 100–120°C | Excessive heat degrades thiazole |
| Purification | Silica gel chromatography | Removes unreacted piperazine |
Key challenges include:
-
Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 necessitate careful stoichiometric control.
-
Thiazole Stability : Prolonged heating above 130°C leads to thiazole ring decomposition, requiring microwave or flow chemistry approaches.
Characterization and Analytical Data
The final compound is validated using:
-
¹H-NMR (DMSO-d₆): δ 1.15 (d, J = 6.1 Hz, 3H, CH₃), 2.35 (s, 6H, N(CH₃)₂), 3.42 (d, J = 14.3 Hz, 2H, CH₂-thiazole), 8.75 (s, 1H, pyrimidine-H).
Alternative Synthetic Routes
Q & A
Q. What strategies validate target engagement in cellular models?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts in lysates after compound treatment .
- BRET/FRET : Engineer cells with biosensors (e.g., NanoLuc) to detect real-time target modulation .
- CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
